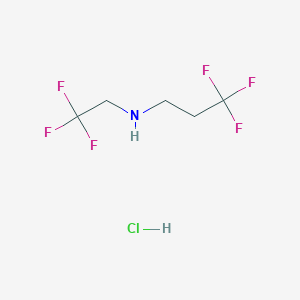

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride

Descripción

Chemical Classification and Nomenclature

This compound belongs to the class of secondary aliphatic amines bearing multiple fluoroalkyl substituents. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-amine hydrochloride. This nomenclature clearly identifies the parent propylamine chain and the trifluoroethyl substituent attached to the nitrogen atom.

The compound's Chemical Abstracts Service registry number is 727732-15-2, providing a unique identifier for database searches and regulatory documentation. The molecular formula C5H7F6N·HCl reflects the presence of five carbon atoms, seven hydrogen atoms, six fluorine atoms, one nitrogen atom, and the hydrochloride salt formation. The molecular weight of 231.57 grams per mole positions this compound among medium-sized fluorinated organic molecules suitable for various synthetic applications.

The structural classification of this compound as a bis-trifluoroalkylated amine distinguishes it from simpler fluorinated amines that contain only single fluoroalkyl substituents. The presence of two distinct trifluoroalkyl chains creates an asymmetric molecular architecture that influences both the compound's chemical reactivity and its potential applications in asymmetric synthesis. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for handling and storage under standard laboratory conditions.

The International Chemical Identifier and International Chemical Identifier Key provide standardized structural representations that facilitate computational chemistry studies and database management. These identifiers enable researchers to access consistent structural information across different chemical databases and software platforms, supporting collaborative research efforts and data sharing initiatives.

Historical Development of Fluorinated Amines

The historical development of fluorinated amines traces back to the early foundations of organofluorine chemistry established in the late 19th and early 20th centuries. Alexander Borodin's pioneering work in 1862 marked the first successful nucleophilic replacement of halogen atoms by fluoride, establishing fundamental principles that would later guide the development of more complex fluorinated compounds. This early achievement laid the groundwork for systematic approaches to fluorine incorporation into organic molecules, including amine-containing structures.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of anhydrous hydrogen fluoride represented a crucial milestone that enabled direct fluorination reactions. However, the extreme reactivity and hazardous nature of elemental fluorine initially limited its use in organic synthesis. Early attempts at direct fluorination often resulted in explosive decomposition, necessitating the development of more controlled methodologies for introducing fluorine into organic frameworks.

| Historical Milestone | Year | Key Achievement | Impact on Fluorinated Amine Development |

|---|---|---|---|

| First Organofluorine Compound | 1862 | Borodin's halogen exchange | Established nucleophilic fluorination principles |

| Elemental Fluorine Isolation | 1886 | Moissan's electrolytic method | Enabled direct fluorination approaches |

| Aromatic Fluorination | 1927 | Schiemann's diazonium methodology | Provided aromatic fluorination strategies |

| Controlled Fluorination | 1941 | Bigelow and Fukuhara's vapor phase method | Demonstrated feasible fluorocarbon synthesis |

The development of more sophisticated fluorination methodologies during the World War II era, particularly those associated with the Manhattan Project, accelerated progress in fluorine chemistry. The need for fluorine-resistant materials led to significant advances in fluorocarbon synthesis, including methods that would later be adapted for preparing fluorinated amines. The metallic fluoride process using cobalt trifluoride and the electrochemical fluorination process developed by Simons provided new pathways for introducing fluorine into organic molecules under more controlled conditions.

The post-war period witnessed rapid expansion in organofluorine chemistry, with researchers exploring systematic approaches to fluorine incorporation into various functional groups, including amines. The recognition that fluorine substitution could dramatically alter molecular properties motivated extensive research into fluorinated amine synthesis. Early work focused on simple fluoroalkylated amines, such as 2,2,2-trifluoroethylamine, which served as model compounds for understanding the effects of fluorine substitution on amine basicity and reactivity.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry extends beyond its individual molecular properties to encompass its role as a representative example of advanced fluorinated amine design. This compound exemplifies the sophisticated approaches now available for creating molecules with precisely controlled fluorination patterns, enabling researchers to fine-tune molecular properties for specific applications.

Contemporary research has demonstrated that fluoroalkyl substituents exert profound effects on the physicochemical properties of heterocyclic and aliphatic amines. The systematic profiling of fluoroalkyl-substituted amines has revealed that amine basicity changes in predictable patterns depending on the fluorination characteristics. The introduction of multiple fluoroalkyl groups, as exemplified by this compound, creates complex electronic environments that can be exploited for developing compounds with tailored properties related to drug discovery and materials applications.

Recent synthetic methodologies have highlighted the importance of fluorinated amines as versatile building blocks for constructing more complex molecular architectures. The vicinal difunctionalization of carbon-carbon double bonds using fluorinated amine intermediates represents one area where compounds like this compound serve as valuable synthetic precursors. These methodologies enable the efficient synthesis of trifluoromethylated ethylene diamines and related structures that are increasingly demanded in pharmaceutical applications.

The development of flow synthesis methodologies for fluorinated amino acids has further elevated the importance of fluorinated amines in modern chemical research. These protecting-group-free and semi-continuous processes enable the large-scale production of fluorinated building blocks, making previously challenging synthetic targets more accessible to researchers across various disciplines. The ability to produce fluorinated amino acids continuously has significant implications for medicinal chemistry, protein engineering, and materials science applications.

The compound's role in advancing asymmetric synthesis methodologies represents another dimension of its significance in organofluorine chemistry. The synthesis of α-branched trifluoroethyl amines through reactions involving fluorinated precursors has opened new avenues for preparing structurally diverse fluorinated compounds with potential applications in drug development and catalysis. These methodologies demonstrate how strategically designed fluorinated amines can serve as key intermediates in sophisticated synthetic transformations.

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F6N.ClH/c6-4(7,8)1-2-12-3-5(9,10)11;/h12H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESFUOWYJCRNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amination of Fluorinated Alkyl Sulfonate Esters (Selective Nucleophilic Substitution)

One established method involves the conversion of fluorinated alkyl sulfonate esters (e.g., trifluoroethyl methanesulfonate or p-toluenesulfonate) to trifluoroethylamines by reaction with ammonia under controlled conditions. This method is highlighted in Japanese patent JP2008162990A:

- Procedure : 2,2,2-trifluoroethyl methanesulfonate or p-toluenesulfonate is reacted with aqueous ammonia in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

- Conditions : Reaction temperature around 150°C, autoclave pressure up to 0.67 MPa, reaction times 3–5 hours.

- Results : Yields of trifluoroethylamine up to 85% with minimal by-products such as bis(trifluoroethyl)amine.

- Mechanism : Nucleophilic substitution of the sulfonate leaving group by ammonia to form the primary amine.

| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | By-products |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroethyl methanesulfonate | DMSO | 150 | 5 | 79 | Trace bis(trifluoroethyl)amine |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | DMSO | 150 | 5 (3+2) | 85 | Trace bis(trifluoroethyl)amine |

This method is adaptable to prepare trifluoroethylamines with high selectivity and is scalable for industrial use.

Direct Amination of Halogenated Fluoroalkyl Precursors with Ammonia

Another approach involves direct amination of halogenated fluoroalkyl compounds (e.g., CHF2CH2Br, CHF2CH2I) with ammonia gas in the presence of catalysts and solvents such as DMF, NMP, or DMSO. This is described in Chinese patent CN105906513A:

- Procedure : Halogenated trifluoroethyl compounds are reacted with gaseous ammonia in a batch autoclave reactor.

- Catalysts : Inorganic iodides are used to promote amination.

- Solvents : Polar aprotic solvents like DMF, NMP, or alkyl diols (propylene glycol, ethylene glycol).

- Conditions : Temperatures between 30–210°C, pressures 2.0–6.0 MPa, reaction times 16–36 hours.

- Workup : Post-reaction distillation to isolate the amine; filtration to remove ammonium halide by-products, with solvent recycling.

- Outcomes : Product purity ≥ 99.5%, yields ≥ 90%.

$$

\text{CHF}2\text{CH}2X + 2 \text{NH}3 \rightarrow \text{CF}3\text{CH}2\text{NH}2 + \text{NH}_4X

$$

This method is versatile and allows high purity production with efficient catalyst and solvent recycling.

Formation of Hydrochloride Salt from the Free Amine

The free trifluoroethylamine is converted to its hydrochloride salt by treatment with hydrogen chloride in ethanol/water mixtures:

- Procedure : The free amine is dissolved in ethanol, cooled below 25°C, and saturated hydrochloric acid is added dropwise.

- Conditions : After addition, the mixture is heated to 50°C for 1 hour.

- Isolation : The solvent and water are removed under reduced pressure, yielding the hydrochloride salt as a white crystalline solid.

- Yield : Up to 96.3% with low water content (~0.13%).

This salt formation step is crucial for stabilizing the amine and improving handling and storage properties.

Advanced Synthetic Routes via Amide Intermediates and Coupling Reactions

For derivatives related to trifluoroethylamines, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, methods involve:

- Coupling of carboxylic acid derivatives with amines using coupling reagents in the presence of bases.

- Subsequent hydrogenolysis to yield the target amine or amide.

- Salt formation with acids like HCl to obtain the hydrochloride salt form.

These methods, while more complex, offer routes to functionalized trifluorinated amines for pharmaceutical intermediates.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Solvent(s) | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Amination of trifluoroethyl sulfonates | 2,2,2-Trifluoroethyl methanesulfonate or p-toluenesulfonate | DMSO | 150°C, 0.67 MPa, 3–5 h | 79–85 | High | Minimal by-products; scalable |

| Direct amination of halogenated fluoroalkyls | CHF2CH2Br, CHF2CH2I, CHF2CH2Cl | DMF, NMP, DMSO, alkyl diols | Inorganic iodide catalyst; 30–210°C; 2–6 MPa; 16–36 h | ≥90 | ≥99.5 | Requires pressure reactor; solvent recycling |

| Hydrochloride salt formation | Free trifluoroethylamine | Ethanol/water | <25°C addition, then 50°C for 1 h | 96.3 | High | Stabilizes amine as crystalline salt |

| Amide intermediate coupling | Carboxylic acid derivatives | Organic solvents | Coupling reagents, bases, hydrogenolysis | Variable | High | For specialized derivatives |

Research Findings and Notes

- The nucleophilic substitution on trifluoroethyl sulfonate esters is highly selective, yielding primary amines with minimal secondary amines or other side products.

- Direct amination of halogenated fluoroalkyls requires careful control of temperature and pressure but offers excellent purity and yield.

- The hydrochloride salt form is preferred for isolation and stability; the salt formation is straightforward and efficient.

- Advanced synthetic strategies involving amide intermediates enable access to more complex trifluoromethylated amines for pharmaceutical applications.

- Solvent choice (DMSO, DMF, NMP) and catalyst presence (inorganic iodides) significantly impact reaction efficiency and product purity.

- Recycling of solvents and by-products (ammonium halides) is feasible and important for industrial-scale processes.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The tertiary amine structure enables reactions with alkyl halides, acyl chlorides, or anhydrides. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) via nucleophilic substitution.

Example Reaction Pathway :

Key Conditions :

-

Solvents: Dichloromethane (DCM) or acetonitrile.

-

Catalysts: Triethylamine or DBU for deprotonation.

Condensation Reactions

The amine group participates in condensation with carbonyl compounds (e.g., aldehydes/ketones) to form imines or enamines. Fluorinated alkyl chains enhance electron-withdrawing effects, stabilizing intermediates.

Table 1: Condensation Reactivity

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Imine derivative | 78 | RT, 12 h, DCM |

| Cyclohexanone | Enamine derivative | 65 | Reflux, 24 h, toluene |

Mechanism :

-

Nucleophilic attack of the amine on the carbonyl carbon.

-

Elimination of water to form imine/enamine.

Complexation with Metal Ions

The lone pair on nitrogen facilitates coordination with transition metals (e.g., Cu, Ni), forming stable complexes. These complexes are utilized in catalysis and material science.

Example :

Applications :

-

Catalysts for fluorinated polymer synthesis (e.g., polyvinylidene fluoride).

-

Stabilizing agents in electrochemical systems.

Salt Metathesis and Acid-Base Reactions

As a hydrochloride salt, it undergoes metathesis with stronger acids or bases:

-

Deprotonation : Reacts with NaOH to yield the free amine.

-

Anion Exchange : Silver nitrate replaces chloride with nitrate.

Reaction :

Radical Reactions

The trifluoromethyl groups can participate in radical-mediated processes, such as:

-

Trifluoromethylation : Transfer of radicals to alkenes/alkynes under UV light.

-

Polymer Crosslinking : Forms fluorinated polymers via radical initiators (e.g., AIBN).

Key Study : Copper-mediated trifluoromethylation of aryl halides using analogous reagents ( ).

Hydrolysis and Stability

The compound is hydrolytically stable under acidic conditions but decomposes in strong bases:

Thermal Stability : Decomposes above 200°C, releasing HF and forming fluorinated byproducts.

Aplicaciones Científicas De Investigación

Environmental Remediation

One of the most promising applications of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride lies in the removal of per- and polyfluoroalkyl substances (PFAS) from water supplies. PFAS are known for their environmental persistence and potential health risks. Research indicates that amine-containing sorbents similar to this compound can effectively remove PFAS from contaminated water through various mechanisms such as adsorption and ion exchange .

Pharmaceutical Development

Due to its unique structure and reactivity profile, this compound may serve as a building block in pharmaceutical chemistry. The trifluorinated moieties can enhance the biological activity and stability of drug candidates. Fluoroalkylation reactions involving this compound could lead to the development of new therapeutic agents targeting various diseases .

Material Science

In materials science, this compound can be utilized in the synthesis of advanced materials with specific properties such as hydrophobicity and thermal stability. Its high fluorine content contributes to the creation of coatings and polymers that resist chemical degradation .

Case Study 1: PFAS Removal Efficiency

A study conducted on the efficacy of amine-based sorbents for PFAS removal demonstrated that compounds similar to this compound exhibited a significant reduction in PFAS concentration in treated water samples. The study highlighted the importance of optimizing sorbent design to enhance removal efficiency .

Case Study 2: Fluoroalkylation Reactions in Drug Synthesis

Research focusing on fluoroalkylation reactions has shown that using this compound as a reagent can lead to the successful synthesis of novel fluorinated compounds with potential therapeutic applications. These compounds demonstrated improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Mecanismo De Acción

The mechanism of action of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The compound’s structure is distinguished by its dual trifluorinated alkyl chains. Below is a comparative analysis with structurally related compounds:

Key Research Findings

Lipophilicity and Solubility: The dual trifluorinated chains in the target compound result in higher logP values compared to analogs with methoxy or ethoxy groups (e.g., 207.62 Da compound in ), favoring membrane permeability but reducing aqueous solubility. The ester-containing analog (C₆H₁₀ClF₃NO₂, ) exhibits intermediate lipophilicity due to the polar ester group, though its hydrolytic instability limits in vivo utility.

Metabolic Stability: Trifluorinated alkyl groups resist oxidative metabolism, enhancing the target compound’s half-life compared to non-fluorinated analogs like N-CE-N′-Ppee monohydrochloride ().

Synthetic Accessibility :

- The target compound’s synthesis involves nucleophilic substitution between trifluoroethyl and trifluoropropyl precursors, whereas analogs like the ethoxypropyl variant () require additional etherification steps.

Biological Activity: Fluorinated amines are often explored as kinase inhibitors or GPCR modulators. The aromatic chlorophenyl analog () may target serotonin receptors due to structural similarity to known aryl-alkylamine drugs. The discontinued 1-(2,2,2-trifluoroethyl)-1H-imidazol-4-amine hydrochloride () highlights challenges in balancing fluorination with bioavailability.

Actividad Biológica

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is an organic compound characterized by its unique structure featuring a central amine group connected to two trifluorinated alkyl groups. Its molecular formula is C₇H₈F₆N·HCl, and it has a molecular weight of approximately 231.57 g/mol. The compound is notable for its high fluorine content, which imparts distinct physical and chemical properties, making it suitable for various applications in chemical research and industry.

The presence of the amine functional group allows this compound to undergo typical amine reactions. These reactions are crucial for synthesizing more complex fluorinated compounds and derivatives. The compound is typically presented as a hydrochloride salt, enhancing its solubility in various solvents.

Case Studies

- PFAS Sorbent Development : Research indicates that amine-containing sorbents can effectively remove PFAS from contaminated water. These studies emphasize the need for optimizing sorbent design to enhance removal efficiency .

- Fluorinated Surfactants : A study demonstrated that novel fluorinated surfactants could solubilize lipid vesicles and extract proteins from Escherichia coli membranes effectively. This finding suggests that fluorination does not inherently interfere with detergent activity .

Applications

The unique properties of this compound make it suitable for various applications:

- Chemical Research : Its reactivity allows for the synthesis of complex fluorinated compounds.

- Environmental Remediation : Potential use as a sorbent material for PFAS removal from water sources.

Comparative Analysis

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(1H-perfluorobutyl)amine | Perfluorinated amine | Higher perfluoroalkyl chain length |

| Perfluoroalkyl amines | Simple perfluoroamines | Varying chain lengths affecting solubility |

| 1-(Perfluorobutyl)-1H-pyrazole | Heterocyclic perfluorinated | Incorporation of heteroatoms providing different reactivity |

Q & A

Q. What are the established synthetic routes for (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via amine formation between 2-(trifluoromethyl)phenothiazine and 3-(dimethylamino)-propyl chloride hydrochloride. Key steps include:

- Reagent Stoichiometry : Maintain a 1:1 molar ratio to minimize side products.

- Temperature Control : Conduct the reaction at 60–80°C to balance reactivity and thermal stability of fluorinated intermediates .

- Purification : Use aqueous workup followed by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) to adjust reaction time and catalyst loading.

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 v/v) at 1 mL/min; retention time ~8.2 min (compare to commercial reference standards) .

- 19F-NMR : Expect distinct signals for trifluoroethyl (-62 ppm) and trifluoropropyl (-66 ppm) groups. Spectral discrepancies may indicate incomplete fluorination or byproducts .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values (C: 35.2%, H: 4.1%, N: 5.5%) .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer :

- Solvent Selection : The compound is soluble in DMSO (>5 mg/mL) and water (4 mg/mL). For cell-based studies, prepare stock solutions in DMSO and dilute in PBS to ≤0.1% DMSO to avoid cytotoxicity .

- Aggregation Prevention : Add 0.01% Tween-80 to aqueous buffers for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in 19F-NMR spectral data for fluorinated analogs of this compound?

- Methodological Answer :

- Spectral Assignment : Use 2D 19F-1H HOESY to confirm spatial proximity between fluorine atoms and adjacent protons. For example, cross-peaks between trifluoroethyl F and CH2 protons validate substituent orientation .

- Dynamic Effects : If splitting occurs, conduct variable-temperature NMR (25–60°C) to assess rotational barriers around the amine group. Line narrowing at higher temperatures suggests conformational exchange .

Q. What strategies mitigate instability in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Matrix Stabilization : Add 1% sodium fluoride to plasma samples to inhibit enzymatic degradation.

- LC-MS/MS Quantification : Use a stable isotope-labeled internal standard (e.g., deuterated analog) to correct for matrix effects. Monitor m/z 289 → 152 (analyte) and 293 → 156 (internal standard) .

Q. How does the compound’s fluorinated structure influence its neuroleptic activity in mechanistic studies?

- Methodological Answer :

- Receptor Binding Assays : Perform competitive radioligand binding (e.g., [3H]spiperone for dopamine D2 receptors). Compare IC50 values with non-fluorinated analogs to quantify fluorine’s impact on affinity .

- Molecular Dynamics Simulations : Model the trifluoropropyl group’s hydrophobic interactions with lipid bilayers to explain enhanced blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.